molecular formula C17H23N3O B4548177 1-(AZEPAN-1-YL)-2-(5,6-DIMETHYL-1H-1,3-BENZODIAZOL-1-YL)ETHAN-1-ONE

1-(AZEPAN-1-YL)-2-(5,6-DIMETHYL-1H-1,3-BENZODIAZOL-1-YL)ETHAN-1-ONE

Cat. No.: B4548177
M. Wt: 285.4 g/mol
InChI Key: NFTXWTULNQNEHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(AZEPAN-1-YL)-2-(5,6-DIMETHYL-1H-1,3-BENZODIAZOL-1-YL)ETHAN-1-ONE is a synthetic organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a chemical intermediate.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(AZEPAN-1-YL)-2-(5,6-DIMETHYL-1H-1,3-BENZODIAZOL-1-YL)ETHAN-1-ONE typically involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Introduction of the Ethanone Moiety: The ethanone group can be introduced via Friedel-Crafts acylation using an appropriate acyl chloride.

    Attachment of the Azepane Ring: The azepane ring can be attached through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(AZEPAN-1-YL)-2-(5,6-DIMETHYL-1H-1,3-BENZODIAZOL-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.

Mechanism of Action

The mechanism of action of 1-(AZEPAN-1-YL)-2-(5,6-DIMETHYL-1H-1,3-BENZODIAZOL-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(AZEPAN-1-YL)-2-(1H-1,3-BENZODIAZOL-1-YL)ETHAN-1-ONE: Lacks the dimethyl groups on the benzodiazole ring.

    1-(AZEPAN-1-YL)-2-(5,6-DIMETHYL-1H-1,3-BENZODIAZOL-1-YL)PROPANE-1-ONE: Has a propane moiety instead of ethanone.

Uniqueness

1-(AZEPAN-1-YL)-2-(5,6-DIMETHYL-1H-1,3-BENZODIAZOL-1-YL)ETHAN-1-ONE is unique due to the presence of both the azepane ring and the dimethyl-substituted benzodiazole core, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(azepan-1-yl)-2-(5,6-dimethylbenzimidazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-13-9-15-16(10-14(13)2)20(12-18-15)11-17(21)19-7-5-3-4-6-8-19/h9-10,12H,3-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFTXWTULNQNEHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CC(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(AZEPAN-1-YL)-2-(5,6-DIMETHYL-1H-1,3-BENZODIAZOL-1-YL)ETHAN-1-ONE
Reactant of Route 2
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1-(AZEPAN-1-YL)-2-(5,6-DIMETHYL-1H-1,3-BENZODIAZOL-1-YL)ETHAN-1-ONE
Reactant of Route 3
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1-(AZEPAN-1-YL)-2-(5,6-DIMETHYL-1H-1,3-BENZODIAZOL-1-YL)ETHAN-1-ONE
Reactant of Route 4
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1-(AZEPAN-1-YL)-2-(5,6-DIMETHYL-1H-1,3-BENZODIAZOL-1-YL)ETHAN-1-ONE
Reactant of Route 5
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1-(AZEPAN-1-YL)-2-(5,6-DIMETHYL-1H-1,3-BENZODIAZOL-1-YL)ETHAN-1-ONE
Reactant of Route 6
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1-(AZEPAN-1-YL)-2-(5,6-DIMETHYL-1H-1,3-BENZODIAZOL-1-YL)ETHAN-1-ONE

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